2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-nitrophenyl)acetamide
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Overview
Description
2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-nitrophenyl)acetamide is a C-nitro compound.
Scientific Research Applications
Antiviral and Antibacterial Properties
- Compounds similar to 2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-nitrophenyl)acetamide have been found to exhibit notable antiviral and antibacterial activities. A study by Tang et al. (2019) on benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety demonstrated significant antibacterial activities against pathogens like Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum, as well as antiviral activities against tobacco mosaic virus.
Anticancer Potential
- Derivatives of 1,3,4-thiadiazole have shown promising results in anticancer research. Evren et al. (2019) reported the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides with selective cytotoxicity against human lung adenocarcinoma cells. Similarly, Çevik et al. (2020) found that some N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives exhibited promising cytotoxic activity against cancer cell lines.
Antileishmanial Activity
- Research into 1,3,4-thiadiazole derivatives has also indicated potential antileishmanial properties. A study by Vosooghi et al. (2015) on (1,3,4-thiadiazol-2-ylthio)acetamides derived from 5-nitrofuran revealed that these compounds showed better activity than the standard drug Glucantime against Leishmania major.
properties
Product Name |
2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-nitrophenyl)acetamide |
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Molecular Formula |
C17H15N5O3S2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C17H15N5O3S2/c1-11-6-2-3-7-12(11)19-16-20-21-17(27-16)26-10-15(23)18-13-8-4-5-9-14(13)22(24)25/h2-9H,10H2,1H3,(H,18,23)(H,19,20) |
InChI Key |
OIWXYXFBRDMAIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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